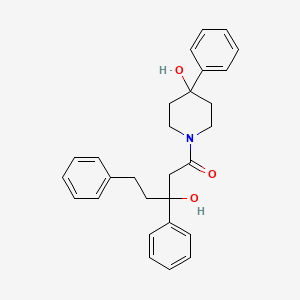
3-Hydroxy-1-(4-hydroxy-4-phenylpiperidin-1-yl)-3,5-diphenylpentan-1-one
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
3-Hydroxy-1-(4-hydroxy-4-phenylpiperidin-1-yl)-3,5-diphenylpentan-1-one is a complex organic compound that features a piperidine ring, a phenyl group, and multiple hydroxyl groups. This compound is of significant interest in the field of medicinal chemistry due to its potential pharmacological properties.
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 3-Hydroxy-1-(4-hydroxy-4-phenylpiperidin-1-yl)-3,5-diphenylpentan-1-one typically involves multi-step organic reactionsThe reaction conditions often require the use of catalysts, controlled temperatures, and specific solvents to ensure the desired product is obtained with high yield and purity .
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale batch reactors where the reaction conditions are meticulously controlled. The use of automated systems for monitoring and adjusting parameters such as temperature, pressure, and pH is crucial to maintain consistency and efficiency in production .
化学反应分析
Types of Reactions
3-Hydroxy-1-(4-hydroxy-4-phenylpiperidin-1-yl)-3,5-diphenylpentan-1-one undergoes various chemical reactions, including:
Oxidation: The hydroxyl groups can be oxidized to form ketones or aldehydes.
Reduction: The compound can be reduced to remove oxygen atoms, typically converting hydroxyl groups to hydrogen atoms.
Substitution: The phenyl groups can undergo electrophilic or nucleophilic substitution reactions.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and various acids or bases for substitution reactions. The conditions often involve specific temperatures, pressures, and solvents to facilitate the desired transformations .
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield ketones or aldehydes, while reduction can produce simpler hydrocarbons .
科学研究应用
3-Hydroxy-1-(4-hydroxy-4-phenylpiperidin-1-yl)-3,5-diphenylpentan-1-one has several applications in scientific research:
Chemistry: It is used as a building block for synthesizing more complex molecules.
Biology: The compound is studied for its potential interactions with biological macromolecules.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.
Industry: It is used in the development of new materials and chemical processes.
作用机制
The mechanism of action of 3-Hydroxy-1-(4-hydroxy-4-phenylpiperidin-1-yl)-3,5-diphenylpentan-1-one involves its interaction with specific molecular targets in the body. The compound may bind to receptors or enzymes, altering their activity and leading to various physiological effects. The exact pathways and targets are still under investigation, but preliminary studies suggest involvement in modulating neurotransmitter systems .
相似化合物的比较
Similar Compounds
4-Phenylpiperidine: A simpler analog with similar structural features.
4-Hydroxy-4-phenylpiperidine: Shares the piperidine ring and hydroxyl group but lacks the additional phenyl groups.
3-Hydroxy-1-methylpiperidine: Another related compound with a different substitution pattern.
Uniqueness
3-Hydroxy-1-(4-hydroxy-4-phenylpiperidin-1-yl)-3,5-diphenylpentan-1-one is unique due to its specific combination of functional groups and structural complexity.
属性
CAS 编号 |
49747-88-8 |
|---|---|
分子式 |
C28H31NO3 |
分子量 |
429.5 g/mol |
IUPAC 名称 |
3-hydroxy-1-(4-hydroxy-4-phenylpiperidin-1-yl)-3,5-diphenylpentan-1-one |
InChI |
InChI=1S/C28H31NO3/c30-26(29-20-18-27(31,19-21-29)24-12-6-2-7-13-24)22-28(32,25-14-8-3-9-15-25)17-16-23-10-4-1-5-11-23/h1-15,31-32H,16-22H2 |
InChI 键 |
JLVMQHPMGWHVJQ-UHFFFAOYSA-N |
规范 SMILES |
C1CN(CCC1(C2=CC=CC=C2)O)C(=O)CC(CCC3=CC=CC=C3)(C4=CC=CC=C4)O |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


![Phosphonic acid, [(methylamino)phenylmethyl]-, diethyl ester](/img/structure/B14651886.png)
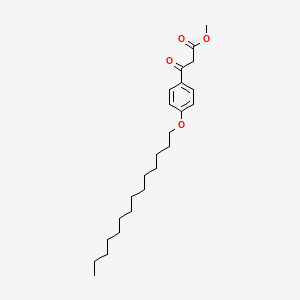
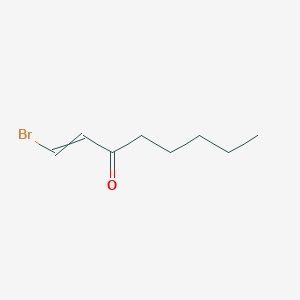
![N-[[2-(3-Methoxyphenyl)cyclohexylidene]amino]-2,4-dinitro-aniline](/img/structure/B14651905.png)
![4-{2-[4-(Trifluoromethyl)phenyl]ethenyl}phenol](/img/structure/B14651912.png)
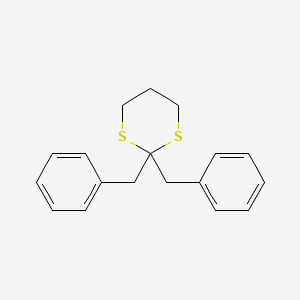
![3-[(2,5-Dimethoxyphenyl)methyl]oxolane-2,5-dione](/img/structure/B14651926.png)
![3-Chloro-2H-cyclohepta[b]thiophen-2-one](/img/structure/B14651928.png)
![2,3-Dimethylidene-7-oxabicyclo[2.2.1]heptane](/img/structure/B14651929.png)
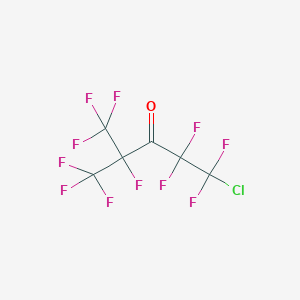
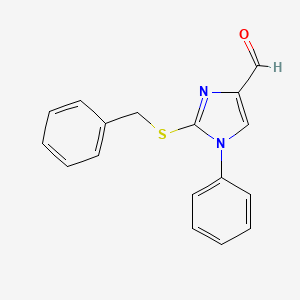
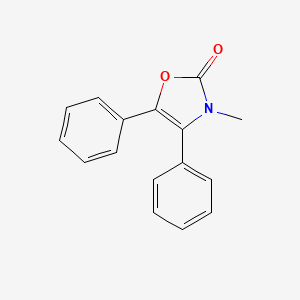
![Ethyl [(ethoxycarbonyl)oxy]acetate](/img/structure/B14651958.png)
![[1,3]Thiazolo[4,5-g][2,1]benzoxazole](/img/structure/B14651967.png)
